2-(4-chlorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide
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Overview
Description
2-(4-chlorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and a pyrrolidinone ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 2-(4-chlorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the pyrrolidinone ring, followed by the introduction of the chlorophenyl and methoxyphenyl groups. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to achieve large-scale synthesis with high purity and yield .
Chemical Reactions Analysis
2-(4-chlorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-(4-chlorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on specific biological pathways and its potential as a drug candidate.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific context of its use, such as its application in medicine or biology .
Comparison with Similar Compounds
2-(4-chlorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide can be compared with similar compounds, such as:
2-(3-(4-chlorophenyl)-1-(3-methoxyphenyl)-3-oxopropyl)malononitrile: This compound shares similar structural features but differs in its functional groups and overall reactivity.
Levocetirizine amide: Another compound with a chlorophenyl group, but with different biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical and biological properties
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-25-17-4-2-3-16(11-17)22-12-15(10-19(22)24)21-18(23)9-13-5-7-14(20)8-6-13/h2-8,11,15H,9-10,12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COZOKZYIQROANJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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